molecular formula C8H18N2O2S B3023051 1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine CAS No. 924873-23-4

1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine

Cat. No.: B3023051
CAS No.: 924873-23-4
M. Wt: 206.31 g/mol
InChI Key: NKNUNVASIQRYJZ-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which includes a piperidine ring substituted with a methyl group and a sulfonyl group attached to an ethylamine chain.

Mechanism of Action

Biochemical Pathways

Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The downstream effects of these pathways are diverse and depend on the specific targets and mode of action of the compound .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Preparation Methods

The synthesis of 1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine typically involves several steps, starting with the preparation of the piperidine ring. The methyl group is introduced through alkylation reactions, while the sulfonyl group is added via sulfonation. The final step involves the attachment of the ethylamine chain through nucleophilic substitution reactions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles such as halides or alkoxides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine can be compared with other similar compounds, such as:

    1-[(4-Ethylpiperidyl)sulfonyl]eth-2-ylamine: Similar structure but with an ethyl group instead of a methyl group.

    1-[(4-Methylpiperidyl)sulfonyl]prop-2-ylamine: Similar structure but with a propylamine chain instead of an ethylamine chain.

    1-[(4-Methylpiperidyl)sulfonyl]but-2-ylamine: Similar structure but with a butylamine chain instead of an ethylamine chain.

These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their substituents.

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)sulfonylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-8-2-5-10(6-3-8)13(11,12)7-4-9/h8H,2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNUNVASIQRYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701246846
Record name 2-[(4-Methyl-1-piperidinyl)sulfonyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924873-23-4
Record name 2-[(4-Methyl-1-piperidinyl)sulfonyl]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924873-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Methyl-1-piperidinyl)sulfonyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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